molecular formula C15H12N2O B2572809 3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine CAS No. 501116-26-3

3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine

Cat. No. B2572809
CAS RN: 501116-26-3
M. Wt: 236.274
InChI Key: MKTGTKMMOOARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl derivatives are a class of compounds that consist of two benzene rings connected by a single covalent bond . They occur naturally in coal tar, crude oil, and natural gas . They have been used in various applications, including as fungicides for citrus crops .


Synthesis Analysis

The synthesis of biphenyl derivatives often involves the reaction of an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst . This introduces an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .


Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by two benzene rings connected by a single covalent bond . The exact structure can vary depending on the specific derivative and the presence of any additional functional groups .


Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out . For example, they can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives can vary depending on their specific structure. Some general properties of these compounds include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Isoxazoline Derivatives in Medicinal Chemistry

Isoxazolines, including 3-[1,1'-Biphenyl]-4-yl-5-isoxazolamine, are highlighted for their significant biological and medicinal properties. They constitute vital intermediates for synthesizing numerous heterocycles and are subject to various chemical transformations. Isoxazolone derivatives have shown considerable biological activity, making them integral to developing new therapeutic agents (Laroum et al., 2019).

Anticancer Potential

The anticancer potential of isoxazoline derivatives is a notable area of interest. Research indicates that these compounds, derived from both natural sources and synthetic pathways, exhibit structural-activity relationships that influence their efficacy as anticancer agents. This area of study offers insight into the development of novel anticancer drugs, underscoring the importance of continued research in this field (Kaur et al., 2014).

Role in Ectoparasiticides

Isoxazoline compounds are also prominent in veterinary medicine, particularly as ectoparasiticides. Their efficacy against a variety of ectoparasites, including fleas, ticks, and mites, underscores their importance. The review of these applications provides comprehensive insights into the pharmacodynamics, pharmacokinetics, and safety of isoxazolines, assisting veterinary practitioners in making informed choices regarding ectoparasiticide use (Zhou et al., 2021).

Mechanism of Action

The mechanism of action of biphenyl derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some biphenyl derivatives have been investigated for their potential use as inhibitors of the PD-1/PD-L1 immune checkpoint, which could have applications in cancer immunotherapy .

Safety and Hazards

Biphenyl itself is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Biphenyl derivatives are being actively researched for their potential applications in various fields. For example, they are being investigated as potential inhibitors of the PD-1/PD-L1 immune checkpoint for use in cancer immunotherapy . Additionally, new methods for the synthesis and modification of these compounds are being developed .

properties

IUPAC Name

3-(4-phenylphenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTGTKMMOOARLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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